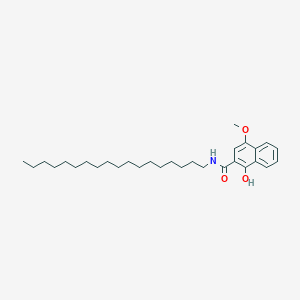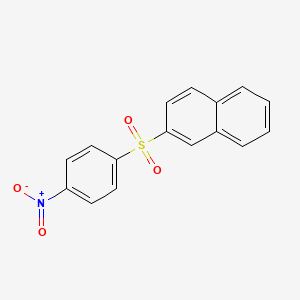![molecular formula C20H23N5 B14366304 4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) CAS No. 91920-81-9](/img/structure/B14366304.png)
4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a pyridine ring linked to two methylbenzene-1,3-diamine moieties through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) typically involves the condensation of pyridine-3-carbaldehyde with 2-methylbenzene-1,3-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific tyrosine kinases.
Mécanisme D'action
The mechanism of action of 4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) involves its interaction with molecular targets such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
91920-81-9 |
|---|---|
Formule moléculaire |
C20H23N5 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-[(2,4-diamino-3-methylphenyl)-pyridin-3-ylmethyl]-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C20H23N5/c1-11-16(21)7-5-14(19(11)23)18(13-4-3-9-25-10-13)15-6-8-17(22)12(2)20(15)24/h3-10,18H,21-24H2,1-2H3 |
Clé InChI |
KXZMCWJPLITFIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1N)C(C2=CN=CC=C2)C3=C(C(=C(C=C3)N)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


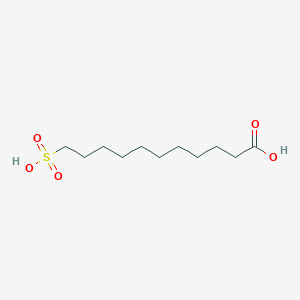
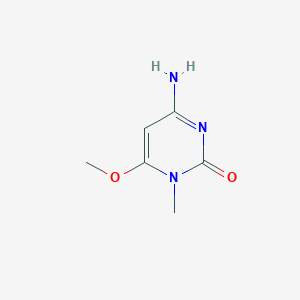
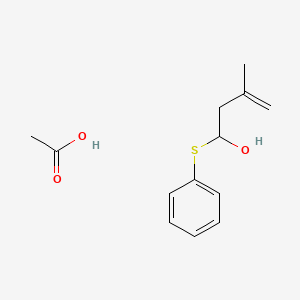
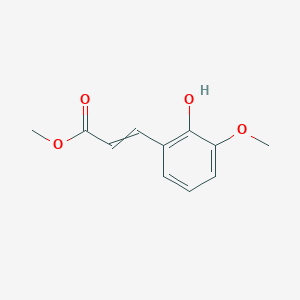
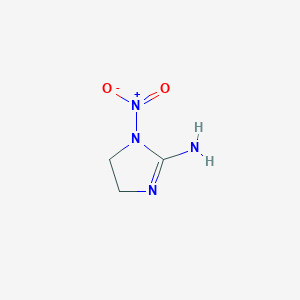

![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
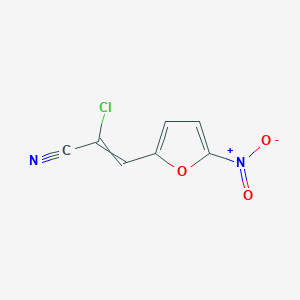
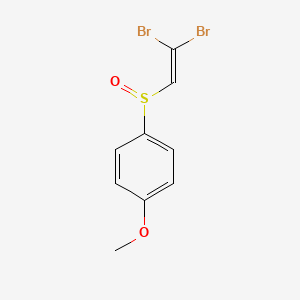
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
